molecular formula C11H13NO B083653 N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 10408-91-0

N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No. B083653
CAS RN: 10408-91-0
M. Wt: 175.23 g/mol
InChI Key: UOOXDDHYFFXMJJ-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-1-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1H-inden-1-yl)acetamide” includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 2.20, indicating its lipophilicity .


Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1H-inden-1-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . Its molar refractivity is 52.7±0.3 cm3, and it has a polar surface area of 29 Å2 .

Scientific Research Applications

  • Anticancer Activity :

    • A study by Karaburun et al. (2018) explored the synthesis and anticancer activity of 1H-inden-1-one substituted acetamide derivatives, including compounds similar to N-(2,3-dihydro-1H-inden-1-yl)acetamide. These compounds showed significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
  • Cytotoxic Agents :

    • Modi et al. (2011) synthesized novel 2,3-dioxo-2,3-dihydro-1H-indol-1-yl-N-phenylacetamide derivatives and evaluated their cytotoxic activity. These compounds exhibited selective cytotoxicity towards breast cancer cell lines and non-cancer cells, showing promise as potential cancer treatments (Modi et al., 2011).
  • Herbicidal and Fungicidal Activities :

    • Research by Hu Jingqian et al. (2016) on a similar compound demonstrated moderate herbicidal and fungicidal activities, indicating potential applications in agriculture (Hu Jingqian et al., 2016).
  • Analgesic Activity :

    • A study by Kaplancıklı et al. (2012) on acetamide derivatives, related to N-(2,3-dihydro-1H-inden-1-yl)acetamide, found significant analgesic properties, suggesting their use in pain management (Kaplancıklı et al., 2012).
  • Anti-Diabetic Agents :

    • A 2023 study by Abbasi et al. focused on synthesizing acetamide derivatives to evaluate their potential as anti-diabetic agents. These compounds showed moderate activity against α-glucosidase enzyme, indicating their possible therapeutic application in treating type-2 diabetes (Abbasi et al., 2023).
  • Antibacterial Activity :

    • Chaudhari et al. (2020) described the synthesis of N-substituted phenyl acetamide benzimidazole derivatives with potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), showcasing another potential biomedical application (Chaudhari et al., 2020).
  • Antioxidant Properties :

    • Gopi et al. (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives and evaluated their antioxidant activity. These compounds exhibited significant activity, suggesting their role in developing new antioxidant agents (Gopi et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOXDDHYFFXMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307035
Record name N-(2,3-dihydro-1H-inden-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)acetamide

CAS RN

10408-91-0
Record name NSC186239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,3-dihydro-1H-inden-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Chakrabortty, K Konieczny, JO Moritz, S Zheng… - ACS …, 2023 - ACS Publications
A modular mixed donor P-stereogenic narrow bite angle N-phosphinyl phosphoramidite ligand library (JoSoPhos) was synthesized. The JoSoPhos ligand library was applied to the …
Number of citations: 2 pubs.acs.org
S Chakrabortty, FJ de Zwart, D Snabilié… - Catalysis Science & …, 2023 - pubs.rsc.org
An asymmetric synthesis of Rasagiline (Azilect), an anti Parkinson’s therapeutic, was developed employing an earth-abundant metal catalyst in a bio-based solvent. The asymmetric …
Number of citations: 0 pubs.rsc.org
SS Saralaya - Indian Journal of Pharmacy & Drug Studies, 2023 - mansapublishers.com
This review work was intended to provide the essential details disclosed in prior patents on the synthesis of Rasagiline, its salts (as crystalline or amorphous forms) and a few impurities. …
Number of citations: 3 mansapublishers.com
F Uthoff, J Löwe, C Harms, K Donsbach… - The Journal of …, 2019 - ACS Publications
Ozanimod represents a recently developed, promising active pharmaceutical ingredient (API) molecule in combating multiple sclerosis. Addressing the goal of a scalable, economically …
Number of citations: 14 pubs.acs.org
Q Yang, Y Mo - Industrial & Engineering Chemistry Research, 2023 - ACS Publications
Selective oxidation of high-energy C–H bonds to produce carbonyl compounds is a fundamental transformation in fine chemical synthesis. Despite tremendous efforts, the development …
Number of citations: 0 pubs.acs.org
SL Ng, PY Yang, KYT Chen, R Srinivasan, SQ Yaoabc - researchgate.net
All chemicals were purchased from commercial vendors and used without further purification, unless otherwise noted. All solvents used in the synthesis are reagent grade and distilled. …
Number of citations: 2 www.researchgate.net
M Pérez-Venegas, E Juaristi - Tetrahedron, 2018 - Elsevier
Very recently, several successful biocatalytic processes using mechanical activation to carry out enantioselective reactions have been reported. The present work describes the use of …
Number of citations: 44 www.sciencedirect.com
AG Petrovic, Y Chen, G Pescitelli… - Chirality: The …, 2010 - Wiley Online Library
This article describes a computational study on dimeric zinc porphyrin tweezer complexes with primary/secondary amines and secondary alcohols that validates the use of Optimized …
Number of citations: 24 onlinelibrary.wiley.com

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